Clorindanic Acid
Overview
Description
Clorindanic acid is a carboxylic acid derivative known for its unique chemical properties and potential applications in various scientific fields. It is a compound of interest due to its structural characteristics and reactivity, making it a valuable subject for research in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Clorindanic acid can be synthesized through several methods, including:
Oxidation of Alkylbenzenes: This method involves the oxidation of alkylbenzenes using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) to yield the corresponding carboxylic acid.
Hydrolysis of Nitriles: Another common method is the hydrolysis of nitriles, where nitriles are treated with aqueous acid or base to produce the carboxylic acid.
Carboxylation of Grignard Reagents: This involves the reaction of a Grignard reagent with carbon dioxide (CO₂) to form a carboxylate, which is then protonated to yield the carboxylic acid.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Clorindanic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex carboxylic acids or other derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol or aldehyde.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Higher carboxylic acids.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated derivatives, substituted carboxylic acids.
Scientific Research Applications
Clorindanic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which clorindanic acid exerts its effects involves its interaction with specific molecular targets and pathways. It can modulate enzymatic activities, influence cellular signaling pathways, and interact with receptors to produce its biological effects. The exact molecular targets and pathways are subject to ongoing research to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Clorindanic acid can be compared with other carboxylic acids such as:
Acetic Acid: Commonly used in vinegar, acetic acid is a simpler carboxylic acid with widespread applications in food and industry.
Citric Acid: Found in citrus fruits, citric acid is known for its role in the citric acid cycle and its use as a food additive.
Benzoic Acid: Used as a preservative in food, benzoic acid has antimicrobial properties and is structurally similar to this compound.
Uniqueness: this compound’s unique structural features and reactivity make it distinct from other carboxylic acids
Biological Activity
Clorindanic Acid (CLA) is a compound that has garnered attention for its potential biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of this compound
This compound is a synthetic compound derived from the class of indanones. It has been studied for various biological activities, including anti-inflammatory, antioxidant, and potential anticancer effects. Understanding these activities is crucial for evaluating its therapeutic potential.
1. Antioxidant Activity
This compound exhibits significant antioxidant properties, which are essential for protecting cells from oxidative stress. Oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant mechanism primarily involves the scavenging of free radicals and the modulation of antioxidant enzyme activity.
- Mechanism : CLA enhances the expression of key antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which play a critical role in reducing oxidative damage in cells.
2. Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been documented in several studies. It appears to inhibit pro-inflammatory cytokines and signaling pathways involved in inflammation.
- Mechanism : CLA reduces the expression of inflammatory markers such as TNF-α and IL-6 by modulating the NF-κB signaling pathway. This action can help mitigate chronic inflammation associated with various diseases.
3. Anticancer Potential
Emerging research suggests that this compound may possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cells and inhibit tumor growth.
- Mechanism : The anticancer activity is believed to be mediated through cell cycle arrest and induction of apoptosis via caspase activation pathways.
Data Table: Summary of Biological Activities
Case Study 1: Antioxidant Effects in Diabetic Models
A study investigated the effects of this compound on oxidative stress in diabetic rats. The results showed a significant reduction in malondialdehyde (MDA) levels and an increase in SOD activity after treatment with CLA.
- Findings : The administration of CLA led to improved oxidative stress markers, suggesting its potential use as a therapeutic agent for managing diabetes-related complications.
Case Study 2: Anti-inflammatory Effects in Arthritis Models
In a model of induced arthritis, this compound was administered to evaluate its anti-inflammatory effects. The results indicated a marked decrease in joint swelling and pain scores compared to the control group.
- Findings : CLA treatment resulted in lower levels of pro-inflammatory cytokines, demonstrating its effectiveness in reducing inflammation associated with arthritis.
Research Findings
Recent studies have highlighted the multifaceted biological activities of this compound:
- Antioxidant Studies : Research has shown that CLA significantly decreases oxidative stress markers while enhancing endogenous antioxidant defenses.
- Inflammation Studies : In vivo studies demonstrated that CLA effectively reduced inflammation in various models by inhibiting key inflammatory pathways.
- Cancer Studies : Preliminary findings suggest that CLA may inhibit cancer cell proliferation and induce apoptosis, warranting further investigation into its potential as an anticancer agent.
Properties
IUPAC Name |
7-chloro-4-hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c11-8-4-7(10(13)14)9(12)6-3-1-2-5(6)8/h4,12H,1-3H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEGCHMMGBNMIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C(=C2C1)O)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00165183 | |
Record name | Clorindanic acid [INN:DCF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00165183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153-43-5 | |
Record name | Clorindanic acid [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000153435 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clorindanic acid [INN:DCF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00165183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CLORINDANIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72531373MH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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